4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline
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Overview
Description
4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
The synthesis of 4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and catalysts such as piperidine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of other heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been found to inhibit enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with target receptors contributes to its bioactivity.
Comparison with Similar Compounds
Similar compounds to 4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline include other triazolothiadiazine derivatives. These compounds share the triazole and thiadiazole rings but differ in their substituents, leading to variations in their pharmacological activities and applications . Some examples of similar compounds are:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines with different substituents on the phenyl ring.
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines.
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines .
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting bioactivities.
Properties
Molecular Formula |
C17H14BrN5S |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H14BrN5S/c1-22(2)14-9-5-12(6-10-14)16-21-23-15(19-20-17(23)24-16)11-3-7-13(18)8-4-11/h3-10H,1-2H3 |
InChI Key |
DGVNUJONZMUHQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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